1-Methoxy-2-methyl-1h-indene
Overview
Description
1-Methoxy-2-methyl-1H-indene is an organic compound belonging to the indene family Indenes are bicyclic aromatic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring The presence of a methoxy group and a methyl group on the indene structure makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-methyl-1H-indene can be synthesized through several methods. One common approach involves the cyclization of substituted phenols. For instance, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a rhodium catalyst yields indene derivatives . Another method involves the use of iron(III) chloride as a catalyst to cyclize dimethyl acetals of (E)-2-alkylcinnamaldehydes, producing 1-methoxy-2-alkyl-1H-indenes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-methyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-methoxy-2-methylindanone, while reduction may produce 1-methoxy-2-methylindanol.
Scientific Research Applications
1-Methoxy-2-methyl-1H-indene has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-Methoxy-2-methyl-1H-indene exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. The molecular targets and pathways involved are determined by the nature of the reactions it undergoes and the products formed.
Comparison with Similar Compounds
2-Methyl-1H-indene: Similar structure but lacks the methoxy group.
1-Methoxyindene: Similar structure but lacks the methyl group.
Uniqueness: 1-Methoxy-2-methyl-1H-indene is unique due to the presence of both methoxy and methyl groups on the indene ring. This dual substitution pattern can influence its reactivity and the types of reactions it undergoes, making it distinct from other indene derivatives.
Properties
IUPAC Name |
1-methoxy-2-methyl-1H-indene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-7-9-5-3-4-6-10(9)11(8)12-2/h3-7,11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEOGWSMXQTKDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C1OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558527 | |
Record name | 1-Methoxy-2-methyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117951-24-3 | |
Record name | 1-Methoxy-2-methyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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